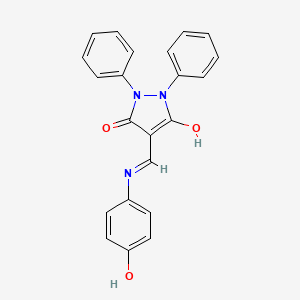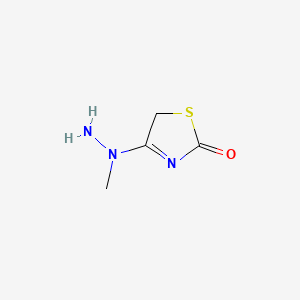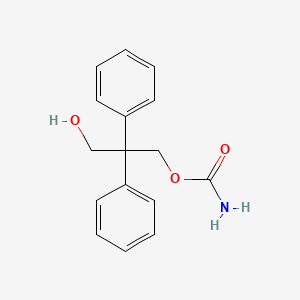
1,3-Propanediol, 2,2-diphenyl-, carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Propanediol, 2,2-diphenyl-, carbamate is an organic compound with significant applications in various fields. This compound is characterized by the presence of two phenyl groups attached to the 1,3-propanediol backbone, along with a carbamate functional group. Its unique structure imparts distinct chemical and physical properties, making it valuable in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-diphenyl-, carbamate typically involves the reaction of 2,2-diphenyl-1,3-propanediol with a carbamoylating agent. One common method is the reaction of 2,2-diphenyl-1,3-propanediol with phosgene or a phosgene equivalent in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Propanediol, 2,2-diphenyl-, carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.
Applications De Recherche Scientifique
1,3-Propanediol, 2,2-diphenyl-, carbamate has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with specific molecular targets.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 1,3-Propanediol, 2,2-diphenyl-, carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anti-cancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Diphenyl-1,3-propanediol: Similar structure but lacks the carbamate group.
1,3-Propanediol, 2-phenyl-: Contains only one phenyl group.
1,3-Propanediol, 2,2-diethyl-: Contains ethyl groups instead of phenyl groups.
Uniqueness
1,3-Propanediol, 2,2-diphenyl-, carbamate is unique due to the presence of both phenyl groups and the carbamate functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propriétés
Numéro CAS |
25451-63-2 |
|---|---|
Formule moléculaire |
C16H17NO3 |
Poids moléculaire |
271.31 g/mol |
Nom IUPAC |
(3-hydroxy-2,2-diphenylpropyl) carbamate |
InChI |
InChI=1S/C16H17NO3/c17-15(19)20-12-16(11-18,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,18H,11-12H2,(H2,17,19) |
Clé InChI |
BXUSEVHVYZZWLZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CO)(COC(=O)N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


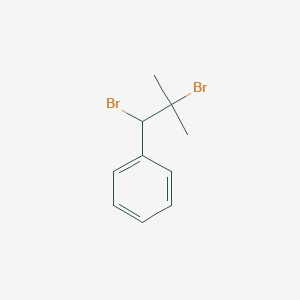
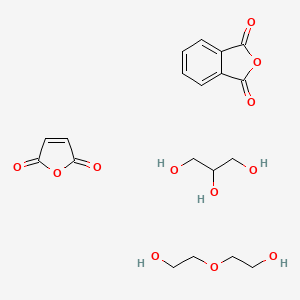
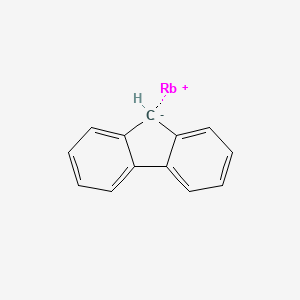
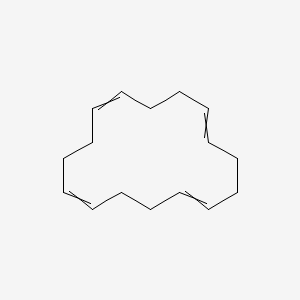
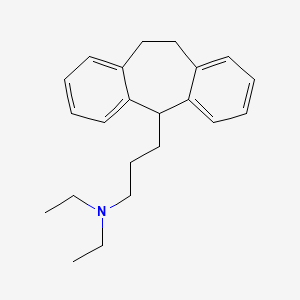
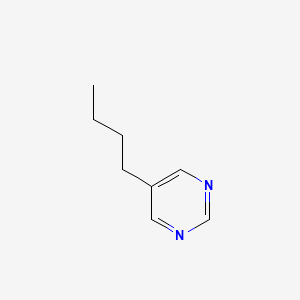
![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
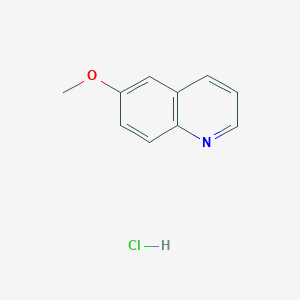
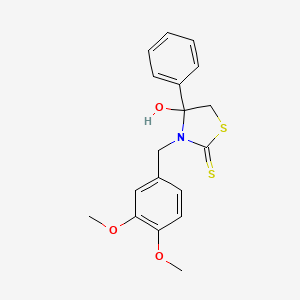
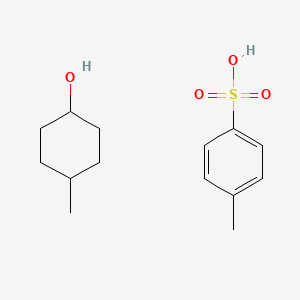
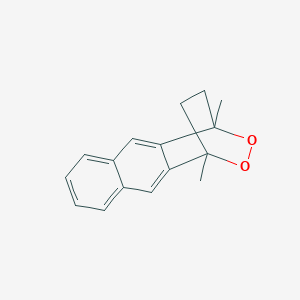
![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
